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Compound of Interest

Compound Name: 2-(azepan-1-yl)-5-fluoroaniline

Cat. No.: B1277131

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific
databases and literature has revealed no experimentally determined spectroscopic data (NMR,
IR, MS) for 2-(azepan-1-yl)-5-fluoroaniline. The information presented herein is based on
predicted data and generalized experimental protocols.

Introduction

This technical guide provides an overview of the predicted spectroscopic properties of 2-
(azepan-1-yl)-5-fluoroaniline. Due to the absence of published experimental data, this
document offers theoretical data to aid researchers in the potential identification and
characterization of this compound. Furthermore, it outlines standard experimental protocols for
acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, which are fundamental techniques in the structural elucidation of organic molecules.

Compound Information:
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Property Value

IUPAC Name 2-(azepan-1-yl)-5-fluoroaniline
Molecular Formula C12H17FN2

Molecular Weight 208.28 g/mol

CAS Number Not assigned

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(azepan-1-yl)-5-

fluoroaniline. These predictions were generated using computational models and should be

used as a reference for comparison with experimental data once it becomes available.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~6.7-6.9 m 1H Aromatic CH
~6.5-6.7 m 2H Aromatic CH
~ 3.6 (broad s) s 2H -NH:z
-N-CHz- (azepane
~3.0-3.2 t 4H _
ring)
~1.7-1.9 m 4H -CH2- (azepane ring)
~15-17 m 4H -CH:z- (azepane ring)
Predicted **C NMR Data
Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (8) ppm Assighment

~ 155 - 158 (d) C-F

~ 140 - 142 C-NH:2

~130-132 C-N (azepane)
~115-117 (d) Aromatic CH

~110- 112 (d) Aromatic CH

~ 105 - 107 (d) Aromatic CH

~50-52 -N-CHz- (azepane ring)
~27-29 -CH:z- (azepane ring)
~26-28 -CH:z- (azepane ring)

Predicted IR Data

Wavenumber (cm~?)

Intensity

Assignment

~ 3450 - 3300 Medium, Sharp (doublet) N-H stretch (primary amine)
~ 3050 - 3000 Medium Aromatic C-H stretch
~ 2950 - 2850 Strong Aliphatic C-H stretch
N-H bend (scissoring) and
~ 1620 - 1580 Strong i
C=C stretch (aromatic)
~ 1500 - 1450 Medium C=C stretch (aromatic)
C-N stretch (aromatic amine)
~ 1250 - 1200 Strong
and C-F stretch
~ 1100 - 1000 Medium C-N stretch (aliphatic amine)

Predicted Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

208 100 [M]* (Molecular lon)
193 40 [M - CHs]*

180 30 [M - C2Ha]*

165 25 [M - CsH7]*

135 60 [M - CsH1oN]*

109 50 [CeHaFN]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel
organic compound such as 2-(azepan-1-yl)-5-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds). The solvent should be chosen based on the
sample's solubility.

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the sample solution for chemical shift referencing (d = 0.00 ppm).

o Data Acquisition:
o Place the NMR tube in the spectrometer's probe.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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o Acquire a *H NMR spectrum. Typical parameters include a 30-45° pulse angle, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o Acquire a 13C NMR spectrum. This typically requires a larger number of scans than H
NMR due to the lower natural abundance of 13C. Proton decoupling is generally used to
simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
o Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.
o Place a small amount of the solid or liquid sample directly onto the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet - for solids):

o Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr).

o Grind the mixture to a fine powder.
o Press the powder into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

o Acquire a background spectrum of the empty spectrometer.
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o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm~1.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:
e Sample Preparation:

o For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane,
methanol).

o For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g.,
acetonitrile, methanol, water).

« lonization: Choose an appropriate ionization method. Electron lonization (El) is common for
GC-MS and provides extensive fragmentation. Electrospray lonization (ESI) is a soft
ionization technique often used for LC-MS, which typically keeps the molecular ion intact.

o Data Acquisition:

o Inject the sample into the chromatograph. The compound will be separated from any
impurities before entering the mass spectrometer.

o The mass spectrometer will scan a range of mass-to-charge ratios (m/z) to detect the
molecular ion and its fragments. The specific m/z range will depend on the expected
molecular weight of the compound.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a
newly synthesized or isolated chemical compound.
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Workflow for Spectroscopic Characterization of a Novel Compound
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'
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'
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'
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Click to download full resolution via product page

Caption: General workflow for the characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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